Resorcinol formaldehyde

Overview

Description

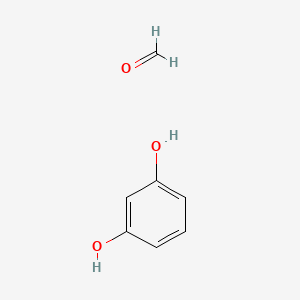

Resorcinol formaldehyde (RF) is a thermosetting polymer synthesized via polycondensation of resorcinol (C₆H₄(OH)₂) and formaldehyde (CH₂O). It is widely used as an ion-exchange resin for removing Cs-137 from alkaline liquid radioactive waste (LRW), owing to its high adsorption efficiency (>98%) and chemical stability under extreme conditions (pH 13, 210°C) . Key properties, such as mechanical strength and Cs selectivity, depend on the resorcinol/formaldehyde (R/F) molar ratio and curing temperature. For example, RF samples synthesized at an R/F ratio of 1.8/2.2 and cured at 210°C exhibit optimal performance, withstanding six adsorption cycles without degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with 1,3-benzenediol typically involves the reaction of resorcinol with formaldehyde in an aqueous medium. The reaction is usually carried out at elevated temperatures (around 70°C) for several hours. After the reaction, water is removed under reduced pressure to obtain the resin.

Industrial Production Methods: In industrial settings, the production of this polymer involves mixing resorcinol with formaldehyde in the presence of a catalyst. The mixture is then heated to initiate the polymerization process. The resulting resin is purified and dried to obtain the final product .

Types of Reactions:

Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction reactions can convert quinones back to the original phenolic structure.

Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products:

Oxidation: Quinones

Reduction: Phenolic compounds

Substitution: Nitro or halogenated derivatives of the polymer

Scientific Research Applications

Materials Science

1.1. Polymer Composites

RF resins are extensively used as adhesives and binders in composite materials. The polymer's ability to form strong cross-links makes it suitable for high-performance applications. For instance, RF resins have been incorporated into starch-based solid biopolymer electrolytes to enhance ionic conductivity and suppress crystallinity, which is critical for battery applications .

Table 1: Ionic Conductivity of Starch-Based Electrolytes with RF

| Composition | Ionic Conductivity () |

|---|---|

| Starch:LiTf:RF (20:20:60) |

1.2. Aerogels

The polycondensation of resorcinol with formaldehyde leads to the formation of low-density organic aerogels. These aerogels exhibit unique properties such as transparency and low thermal conductivity, making them suitable for insulation and lightweight structural applications. They can also be carbonized to produce carbon foams with specific structural characteristics .

Table 2: Properties of Resorcinol-Formaldehyde Aerogels

| Property | Value |

|---|---|

| Density | ≤ 100 mg/cc |

| Cell Size | ≤ 0.1 microns |

| Color | Dark red |

Dentistry

2.1. Endodontic Applications

Resorcinol formaldehyde has been historically used in endodontics, particularly in the treatment of complex root canal cases. It provides excellent sealing properties but poses challenges during retreatment due to its rigid nature once polymerized. A study evaluated the quality of retreatment using RF resin, finding that 90% of canal spaces were filled after retreatment, although some cases experienced flare-ups post-treatment .

Table 3: Quality Assessment After Retreatment

| Outcome | Percentage (%) |

|---|---|

| Optimal obturation | 59 |

| Improved obturation | 33 |

| Unchanged | 6 |

| Worse | 2 |

Environmental Remediation

3.1. Sorption Applications

RF resins have shown promise in environmental applications, particularly in the removal of heavy metals from wastewater. Research indicates that RF-derived materials can effectively sorb cesium and potassium ions from alkaline media, making them valuable for environmental cleanup efforts.

Table 4: Sorption Efficiency of RF Resins

| Ion | (mL/g) | SEC (mmol/g) | Desorption Efficiency (%) |

|---|---|---|---|

| Cesium | 187 | 0.03 | 75 |

| Potassium | 110 | 1.07 | 3.3 |

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .

Comparison with Similar Compounds

Phenol-Formaldehyde (PF) Resins

Synthesis & Structure: PF resins are synthesized from phenol and formaldehyde. Unlike RF, PF lacks the two hydroxyl groups of resorcinol, reducing its crosslinking density and ion-exchange capacity. Adsorption Performance: PF shows lower Cs-137 adsorption efficiency (70–85%) in alkaline media due to fewer active phenolic sites and weaker chemical stability . Chemical Stability: PF degrades above 200°C, whereas RF maintains stability up to 250°C before thermal oxidation occurs .

Table 1: RF vs. PF Resins

| Property | RF Resin (R/F = 1.8/2.2) | PF Resin |

|---|---|---|

| Cs-137 Adsorption (%) | >98 | 70–85 |

| Optimal Curing Temp (°C) | 210 | 150–180 |

| Thermal Stability (°C) | ≤250 | ≤200 |

| Alkaline Stability (pH) | 13 | ≤11 |

Polyacrylonitrile (PAN)-Based Adsorbents

Adsorption Mechanism : PAN composites rely on functional groups like sulfonic acid for ion exchange.

Performance : In high-salinity LRW (3–4.5 mol/L Na⁺), PAN’s Cs selectivity drops by 1–2 orders of magnitude compared to RF due to competitive ion interference .

Durability : PAN requires frequent regeneration, whereas RF retains >98% efficiency over six cycles .

Ferrocyanide-Based Adsorbents

Structure: Transition metal ferrocyanides (e.g., potassium cobalt hexacyanoferrate) trap Cs⁺ via lattice defects. Limitations: These materials dissolve in alkaline media (pH > 12), releasing toxic cyanide, making them unsuitable for LRW treatment .

Carbon Aerogels Derived from RF

Synthesis : RF aerogels are pyrolyzed to form carbon spheres with high surface areas (592–952 m²/g) .

Applications : Unlike RF resins, carbon aerogels excel in energy storage (specific capacitance: 17.5–33.5 F/g) but lack ion-exchange functionality for Cs removal .

Mechanistic Insights from Structural Analysis

NMR and FTIR Spectroscopy

- C-13 NMR : RF cured at 210°C shows peaks at 53.8 ppm (oxygen-containing bridges) and 153.5 ppm (aromatic carbons), confirming a crosslinked network .

- FTIR : Bands at 1440–1300 cm⁻¹ (OH bending) and 3700–3300 cm⁻¹ (hydrogen bonding) validate RF’s stability in alkaline conditions .

Adsorption Kinetics

RF follows the Sips isotherm model, with maximum Cs adsorption (Gmax) of 0.51 mmol/g in alkaline media. The high correlation coefficient (R² > 0.99) indicates monolayer adsorption on heterogeneous sites .

Table 2: Sips Isotherm Parameters for RF

| Model Solution | Gmax (mmol/g) | K_SIPS |

|---|---|---|

| Solution 1 | 0.42 ± 0.04 | 1.8 ± 0.5 |

| Solution 2 | 0.51 ± 0.01 | 2.1 ± 0.1 |

Q & A

Basic Research Questions

Q. How can resorcinol-formaldehyde resin synthesis parameters (e.g., pH, catalyst type, molar ratios) be systematically optimized for specific mechanical or structural properties?

Methodological Answer :

-

Use a design of experiments (DOE) approach to vary synthesis parameters (e.g., formaldehyde:resorcinol molar ratios, pH adjustments using NaOH/HCl, catalyst selection such as p-toluenesulfonic acid or sodium sulfite). Monitor outcomes like gelation time, crosslinking density, and thermal stability .

-

Example Table :

Q. What characterization techniques are essential for analyzing RF resin structure-property relationships?

Methodological Answer :

- FTIR/Raman spectroscopy : Identify functional groups (e.g., methylene bridges, aromatic rings) to confirm polymerization .

- Thermogravimetric analysis (TGA) : Assess thermal degradation patterns under inert atmospheres.

- Swelling tests : Quantify crosslinking density using solvent uptake ratios (e.g., equilibrium swelling in acetone) .

- SEM/TEM : Visualize pore morphology and nanostructure (critical for applications like carbon aerogels) .

Advanced Research Questions

Q. How can contradictions in crosslinking density measurements (e.g., swelling tests vs. DSC-derived values) be resolved in RF resin studies?

Methodological Answer :

- Triangulate data : Compare results from multiple methods (swelling, differential scanning calorimetry (DSC), and rheometry). For instance, swelling tests may underestimate crosslinking in highly porous RF due to solvent diffusion limitations, whereas DSC detects glass transition temperatures (Tg) influenced by crosslink density .

- Error analysis : Quantify uncertainties in each method (e.g., solvent evaporation in swelling tests, baseline drift in DSC) and apply statistical corrections .

Q. What statistical approaches are suitable for analyzing variance in RF gelation kinetics under dynamic environmental conditions?

Methodological Answer :

- Time-series ANOVA : Evaluate the impact of temperature fluctuations or humidity on gelation rates.

- Multivariate regression : Model interactions between variables (e.g., pH × catalyst concentration) using software like R or Python’s SciPy .

- Example Workflow :

Q. How can reproducibility challenges in RF-based carbon aerogel synthesis be addressed across laboratories?

Methodological Answer :

- Standardized protocols : Publish detailed synthesis steps (e.g., solvent purity, curing time, pyrolysis ramp rates) as per IUPAC guidelines .

- Interlaboratory validation : Share raw data (e.g., TGA curves, pore size distributions) via repositories like Zenodo to enable direct comparison .

- Critical parameters : Highlight variables with the highest sensitivity (e.g., formaldehyde purity, drying method) in supplementary materials .

Q. Data Presentation and Integrity

- Tables : Use APA-style formatting for processed data (e.g., mean ± SD for triplicate experiments). Place raw datasets in appendices .

- Figures : Label error bars clearly (standard deviation vs. standard error). For pore size distributions, include histograms with bin sizes <0.5 nm .

- Reproducibility : Archive experimental logs (e.g., pH meter calibration records, batch numbers) to meet FAIR data principles .

Properties

CAS No. |

24969-11-7 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

benzene-1,3-diol;formaldehyde |

InChI |

InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2 |

InChI Key |

KVBYPTUGEKVEIJ-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC(=CC(=C1)O)O |

Canonical SMILES |

C=O.C1=CC(=CC(=C1)O)O |

Key on ui other cas no. |

24969-11-7 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.